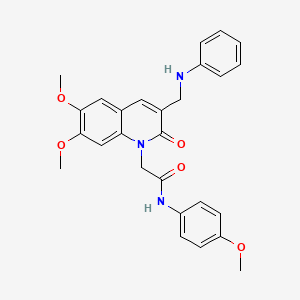

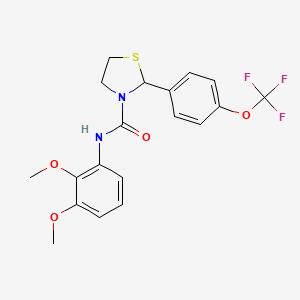

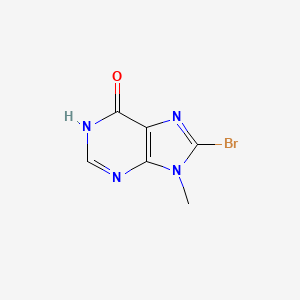

![molecular formula C13H14F3N3O3 B2813172 2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate CAS No. 2097890-52-1](/img/structure/B2813172.png)

2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate” is a complex organic molecule. It contains a trifluoroethyl group, which is a common moiety in many pharmaceuticals and biologically active compounds due to the unique properties of fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoroethyl group would likely impart a degree of polarity to the molecule, and the presence of the carbamate group could allow for hydrogen bonding .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The trifluoroethyl group is generally quite stable but could potentially undergo reactions with strong nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoroethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Scientific Research Applications

Synthesis of Trifluoromethyl-substituted Compounds

Trifluoromethyl groups play a significant role in the synthesis of various organic compounds due to their ability to influence the chemical and physical properties of molecules. The synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates demonstrates the use of trifluoromethyl-containing building blocks for preparing trifluoromethyl-substituted aminopyrroles. This process involves the ring expansion of 2H-azirines, highlighting the versatility of trifluoromethyl groups in organic synthesis (Khlebnikov et al., 2018).

Catalyst in Cyclisation Reactions

Trifluoromethyl groups have also been utilized as catalysts in cyclisation reactions. For example, trifluoromethanesulfonic acid serves as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to give pyrrolidines. This method showcases the effectiveness of trifluoromethylated compounds in facilitating cyclisation reactions, leading to the efficient formation of polycyclic systems (Haskins & Knight, 2002).

Synthesis of Pyridinium Salts

The addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions, followed by dehydrative cyclization, allows for the formation of pyridinium salts substituted at their 3-position by a nitrogen heterocycle. This application to the synthesis of (±)-nicotine and analogs demonstrates the role of trifluoromethylated compounds in the synthesis of complex organic molecules (Peixoto et al., 2010).

Photoaffinity Reagents

Trifluoromethylated compounds are valuable in the development of photoaffinity reagents for biological studies. The synthesis of p-azidotetrafluoroaniline, involving a stable carbamate intermediate, highlights the application of trifluoromethylated compounds in designing tools for investigating molecular interactions (Chehade & Spielmann, 2000).

Inhibition of Influenza Neuraminidase

Trifluoromethylated compounds have been found to inhibit influenza neuraminidase effectively. The discovery of potent inhibitors like A-192558, which contains a trifluoromethyl group, underscores the potential of trifluoromethylated compounds in the development of antiviral drugs (Wang et al., 2001).

Mechanism of Action

properties

IUPAC Name |

2,2,2-trifluoroethyl N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O3/c14-13(15,16)8-22-12(21)18-6-9-4-10(7-17-5-9)19-3-1-2-11(19)20/h4-5,7H,1-3,6,8H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEXQVKPIUCOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

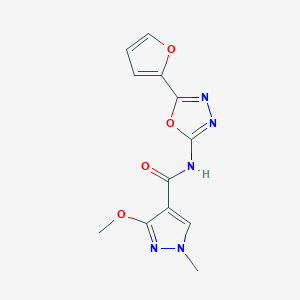

![3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2813095.png)

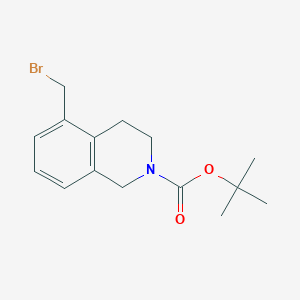

![Methyl (E)-4-oxo-4-[(6-oxo-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)amino]but-2-enoate](/img/structure/B2813102.png)

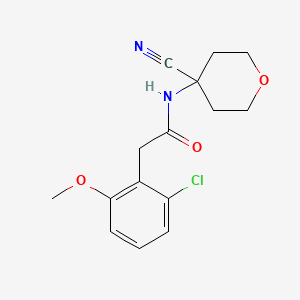

![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2813109.png)

![3,3-Dimethyl-1-{[4-(4-methylbenzoyl)piperidin-1-yl]methyl}-4-phenylazetidin-2-one](/img/structure/B2813112.png)